molecular formula C8H17NO2 B2654168 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine CAS No. 83962-01-0

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine

Cat. No. B2654168
CAS RN: 83962-01-0
M. Wt: 159.229
InChI Key: ZCUJMFCFOODBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine” is a chemical compound with the CAS Number: 83962-01-0 . It has a molecular weight of 159.23 and its molecular formula is C8H17NO2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO2/c1-8(4-2-3-5-9)10-6-7-11-8/h2-7,9H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

The utility of N-tert-butanesulfinyl imines demonstrates the versatility of similar structures in the asymmetric synthesis of amines. These compounds serve as intermediates for producing a wide variety of enantioenriched amines, including alpha-branched and dibranched amines, amino acids, amino alcohols, and trifluoromethyl amines. This methodology highlights the critical role of such compounds in asymmetric catalysis and organic synthesis (Ellman, Owens, & Tang, 2002).

Material Science and Electrochromism

In material science, particularly in the development of electrochromic devices, a related compound, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine, was synthesized and used to create multicolored electrochromic devices. These devices exhibit a range of colors under different electrical states, demonstrating the potential of these compounds in smart materials and displays (Yagmur, Ak, & Bayrakçeken, 2013).

Carbon Dioxide Capture

The synthesis and evaluation of amino alcohols derived from butan-1-amine for CO2 capture from flue gas streams indicate the influence of chemical structure on their performance. These compounds, including 4-(diethylamino)-2-butanol and others, show promise in CO2 capture technologies due to their high absorption capacities, cyclic capacities, and efficient kinetics for absorption and regeneration. This research suggests the potential for designing more effective CO2 capture solvents by manipulating the chemical structure of amine-based compounds (Maneeintr, Idem, Tontiwachwuthikul, & Wee, 2009).

Environmental Chemistry

In environmental chemistry, the formation of secondary organic aerosol from primary aliphatic amines, including butylamine, with NO3 radicals has been studied. These findings are significant for understanding the atmospheric chemistry of amines and their contribution to nighttime particulate matter formation, highlighting the environmental relevance of such compounds (Malloy, Qi, Warren, Cocker, Erupe, & Silva, 2008).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H302, H314, and H335 . These codes correspond to specific hazards related to the compound, such as flammability (H227), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-(2-methyl-1,3-dioxolan-2-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(4-2-3-5-9)10-6-7-11-8/h2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUJMFCFOODBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 4-(2-methyl-[1,3]dioxolan-2-yl)-butyronitrile (2.23 g, 14.4 mmol) in dry Et2O (2.5 mL) was added to a suspension of LiAlH4 (1.36 g, 35.9 mmol) in dry Et2O (50 mL). The reaction mixture was stirred at reflux for 3 h, cooled down to rt and treated with water (2 mL), 15% aq. NaOH (2 mL) and water (4 mL). The precipitate was filtered off and washed with Et2O. The filtrate was dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound as a light brown oil. LC-MS-conditions 02: tR=0.32 min; [M+H]+=160.29.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.